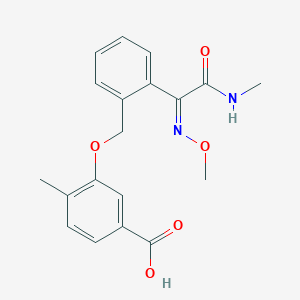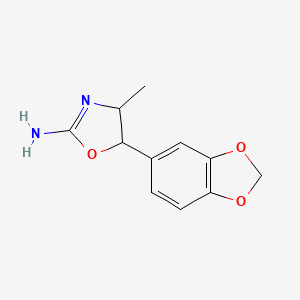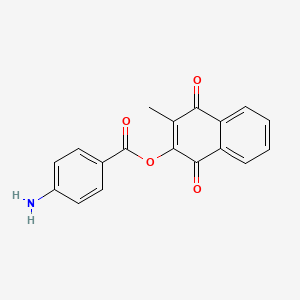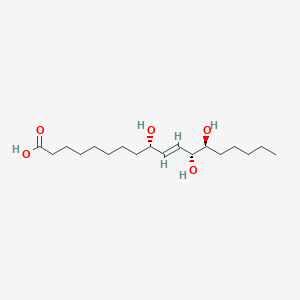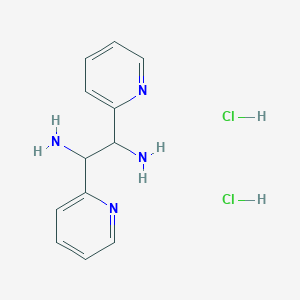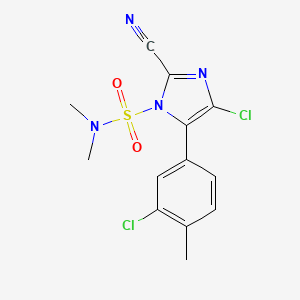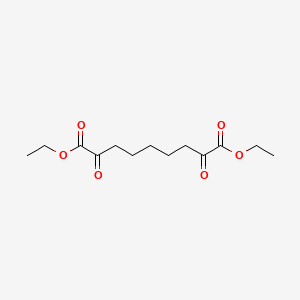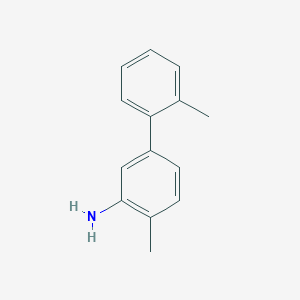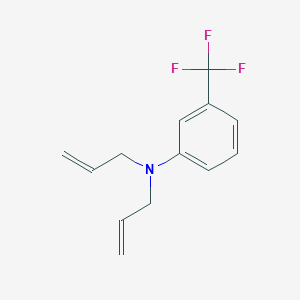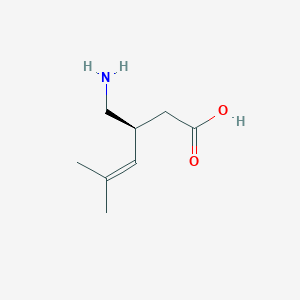
(S)-4,5-Dehydro Pregabalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,5-Dehydro Pregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The compound this compound is structurally similar to pregabalin but features a double bond between the 4th and 5th carbon atoms, which may impart unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Dehydro Pregabalin involves several steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-isobutylglutaric anhydride, using reagents like acetic anhydride and methyl tert-butyl ether.
Cyclization and Reduction: The intermediate undergoes cyclization and reduction reactions to form the desired product. Common reagents include di-n-propylamine, ethyl cyanoacetate, and hydrochloric acid.
Purification: The final product is purified using techniques like crystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and minimize the use of expensive or environmentally harmful reagents. Enzymatic methods have also been explored to improve enantioselectivity and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4,5-Dehydro Pregabalin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bond into a single bond, yielding pregabalin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, alkyl halides, and aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Pregabalin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-4,5-Dehydro Pregabalin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter release and neuronal excitability.
Medicine: Explored for its potential therapeutic effects in treating conditions like epilepsy, neuropathic pain, and anxiety disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mécanisme D'action
The mechanism of action of (S)-4,5-Dehydro Pregabalin is similar to that of pregabalin. It binds to the α2δ subunit of voltage-dependent calcium channels in the central nervous system, inhibiting calcium influx and reducing the release of excitatory neurotransmitters like glutamate and substance P. This results in decreased neuronal excitability and reduced pain and seizure activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pregabalin: The parent compound, used for treating epilepsy, neuropathic pain, and anxiety.
Gabapentin: Another gabapentinoid with similar uses but different pharmacokinetic properties.
Phenibut: A GABA analogue with anxiolytic and nootropic effects.
Uniqueness
(S)-4,5-Dehydro Pregabalin is unique due to the presence of a double bond between the 4th and 5th carbon atoms, which may alter its binding affinity and pharmacological effects compared to pregabalin and other similar compounds .
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(3S)-3-(aminomethyl)-5-methylhex-4-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
Clé InChI |
RILHQHHDJPATCS-SSDOTTSWSA-N |
SMILES isomérique |
CC(=C[C@H](CC(=O)O)CN)C |
SMILES canonique |
CC(=CC(CC(=O)O)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13444966.png)
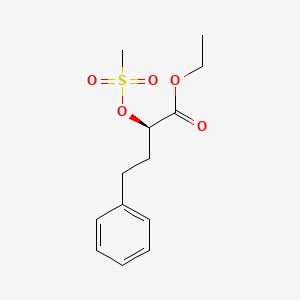
![4-[[(1R)-2-[[(2R)-3-(1H-indol-3-yl)-2-methyl-2-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B13444979.png)
